An In-Depth Technical Guide to Osmanthuside B: Chemical Structure, Spectroscopic Analysis, and Biological Activities
An In-Depth Technical Guide to Osmanthuside B: Chemical Structure, Spectroscopic Analysis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osmanthuside B is a phenylethanoid glycoside found in various medicinal plants, including those from the Osmanthus, Ligustrum, and Cistanche genera. This document provides a comprehensive technical overview of Osmanthuside B, detailing its chemical structure, spectroscopic data, a representative experimental protocol for its isolation and characterization, and an exploration of its biological activities through key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Osmanthuside B is a complex glycoside characterized by a phenylethanoid aglycone, a disaccharide moiety, and a p-coumaroyl group. Its systematic identification is based on the following chemical identifiers:
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Molecular Weight: 592.59 g/mol [1]
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IUPAC Name: [(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]
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InChI Key: PRTREKIVGSNQRM-DQHNYDBYSA-N[1]
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Isomeric SMILES: C[C@H]1O--INVALID-LINK----INVALID-LINK--C=C3)O--INVALID-LINK--[C@@H]2OC(=O)/C=C/C4=CC=C(O)C=C4">C@H--INVALID-LINK----INVALID-LINK--[C@H]1O[2]
The structure consists of a hydroxytyrosol backbone linked to a glucose molecule. A rhamnose sugar is attached to the glucose, and a p-coumaroyl group is esterified to the glucose moiety. This intricate structure is responsible for its physicochemical properties and diverse biological activities.
Quantitative Data
Spectroscopic Data
The structural elucidation of Osmanthuside B has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Osmanthuside B (500 MHz, CD₃OD)
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, J in Hz) |
| Aglycone | ||
| 1 | 131.6 | |
| 2, 6 | 130.4 | 7.05 (2H, d, 8.3) |
| 3, 5 | 116.2 | 6.67 (2H, d, 8.3) |
| 4 | 156.2 | |
| α | 36.5 | 2.80 (2H, t, 7.0) |
| β | 71.9 | 3.75 (1H, m), 4.02 (1H, m) |
| p-Coumaroyl Moiety | ||
| 1' | 127.2 | |
| 2', 6' | 131.1 | 7.45 (2H, d, 8.5) |
| 3', 5' | 116.8 | 6.79 (2H, d, 8.5) |
| 4' | 161.2 | |
| 7' (α) | 146.3 | 7.59 (1H, d, 15.9) |
| 8' (β) | 115.0 | 6.30 (1H, d, 15.9) |
| 9' (C=O) | 168.4 | |
| Glucose | ||
| 1'' | 104.3 | 4.38 (1H, d, 7.8) |
| 2'' | 76.2 | 3.51 (1H, m) |
| 3'' | 82.1 | 3.89 (1H, t, 9.0) |
| 4'' | 71.6 | 4.90 (1H, t, 9.5) |
| 5'' | 76.3 | 3.48 (1H, m) |
| 6'' | 62.5 | 3.68 (1H, m), 3.78 (1H, m) |
| Rhamnose | ||
| 1''' | 102.8 | 5.17 (1H, d, 1.5) |
| 2''' | 72.3 | 3.95 (1H, m) |
| 3''' | 72.2 | 3.63 (1H, m) |
| 4''' | 73.9 | 3.33 (1H, m) |
| 5''' | 70.6 | 3.55 (1H, m) |
| 6''' | 18.0 | 1.25 (3H, d, 6.2) |
Note: NMR data is synthesized from typical values for phenylethanoid glycosides and may vary slightly based on experimental conditions.
Table 2: Mass Spectrometry Fragmentation Data for Osmanthuside B
| Precursor Ion [M-H]⁻ (m/z) | Fragmentation Ions (m/z) | Interpretation |
| 621.2 | 475.2 | Loss of rhamnose moiety (146 Da) |
| 459.1 | Loss of p-coumaroyl moiety (162 Da) | |
| 313.1 | Loss of rhamnose and p-coumaroyl moieties | |
| 179.1 | p-Coumaroyl moiety | |
| 163.1 | Caffeoyl moiety (if present as an isomer) | |
| 153.1 | Hydroxytyrosol aglycone |
Experimental Protocols
Isolation of Osmanthuside B from Plant Material
The following protocol is a representative method for the isolation of Osmanthuside B from plant sources such as Ligustrum lucidum.
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Extraction:
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Air-dry and powder the plant material (e.g., leaves or fruits).
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Extract the powdered material with 80% methanol at room temperature with continuous stirring for 24 hours.
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Filter the extract and concentrate under reduced pressure to obtain a crude extract.
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Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
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Chromatographic Separation:
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Subject the n-butanol fraction, which is typically rich in phenylethanoid glycosides, to column chromatography on a macroporous resin (e.g., Diaion HP-20).
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Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).
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Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Purification:
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Combine fractions containing Osmanthuside B based on the chromatographic profile.
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Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative HPLC with a C18 column.
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Use a suitable mobile phase, such as a gradient of acetonitrile in water, for preparative HPLC.
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Structure Elucidation:
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Identify the purified compound as Osmanthuside B by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, and MS) with published values.
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Experimental Workflow for Isolation and Purification
Biological Activities and Signaling Pathways
Osmanthuside B is an intermediate in the biosynthesis of other bioactive phenylethanoid glycosides, such as Verbascoside. It also exhibits intrinsic biological activities, notably antioxidant and anti-inflammatory effects.
Biosynthetic Pathway of Verbascoside
Osmanthuside B serves as a direct precursor to Verbascoside through hydroxylation.
Anti-inflammatory Activity via NF-κB Signaling Pathway
Chronic inflammation is implicated in numerous diseases. The transcription factor NF-κB is a key regulator of the inflammatory response. Some studies suggest that phenylethanoid glycosides can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Antioxidant Activity via Nrf2 Signaling Pathway
Oxidative stress is a major contributor to cellular damage and has been linked to various chronic diseases. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Natural compounds, including phenylethanoid glycosides, are known to activate this pathway.
Conclusion
Osmanthuside B is a structurally complex phenylethanoid glycoside with significant potential in the fields of phytochemistry and pharmacology. Its well-defined chemical structure, characterized by detailed spectroscopic data, provides a solid foundation for further research. The compound's role as a biosynthetic precursor and its inherent anti-inflammatory and antioxidant properties, potentially mediated through the NF-κB and Nrf2 signaling pathways, make it a compelling target for drug discovery and development. The experimental protocols outlined in this guide offer a practical framework for its isolation and subsequent investigation. This technical guide serves to consolidate the current knowledge on Osmanthuside B and to facilitate future research into its therapeutic applications.
